molecular formula C30H24O12 B13072568 ProcyanidinA1

ProcyanidinA1

Cat. No.: B13072568
M. Wt: 576.5 g/mol
InChI Key: NSEWTSAADLNHNH-HGVDIQKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Procyanidin A1 is a type of procyanidin, which belongs to the class of flavonoids known as proanthocyanidins. These compounds are naturally occurring polyphenols found in various plants, including fruits, vegetables, nuts, and seeds. Procyanidin A1 is particularly noted for its antioxidant, anti-inflammatory, and potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procyanidin A1 can be synthesized through the oxidative coupling of catechin and epicatechin units. The reaction typically involves the use of oxidizing agents such as ferric chloride or silver nitrate under controlled conditions to facilitate the coupling process .

Industrial Production Methods: Industrial production of procyanidin A1 often involves extraction from natural sources, such as grape seeds, cocoa, and pine bark. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Procyanidin A1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Ferric chloride, silver nitrate.

    Reducing Agents: Sodium borohydride.

    Solvents: Methanol, ethanol, water.

Major Products:

Comparison with Similar Compounds

Uniqueness: Procyanidin A1 is unique due to its specific molecular structure, which confers distinct biological activities. Its ability to modulate multiple signaling pathways and its potent antioxidant properties make it a valuable compound for various therapeutic applications .

Properties

Molecular Formula

C30H24O12

Molecular Weight

576.5 g/mol

IUPAC Name

(1S,13R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

InChI

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21?,26-,27?,29?,30+/m0/s1

InChI Key

NSEWTSAADLNHNH-HGVDIQKESA-N

Isomeric SMILES

C1C(C(OC2=C1C(=CC3=C2[C@H]4C([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Origin of Product

United States

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